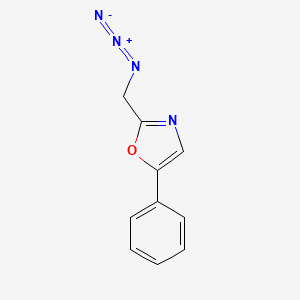

2-(Azidomethyl)-5-phenyloxazole

Description

2-(Azidomethyl)-5-phenyloxazole is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an azidomethyl group at the 2-position. Its molecular formula is C₉H₇N₄O (molar mass: 187.18 g/mol). The azidomethyl group (-CH₂N₃) imparts unique reactivity, enabling applications in click chemistry for synthesizing triazole derivatives . This compound is structurally related to fluorophores like 2,5-diphenyloxazole (PPO) and 2-(4-biphenyl)-5-phenyloxazole (BPO) but differs in functional groups, which influence its physicochemical and spectroscopic properties .

Properties

IUPAC Name |

2-(azidomethyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-14-13-7-10-12-6-9(15-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHHYMUYHNPVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

- 2-(Azidomethyl)-5-phenyloxazole : Contains an azidomethyl group (-CH₂N₃) at position 2 and a phenyl group at position 3.

- 2-(4-Biphenyl)-5-phenyloxazole (BPO) : Substituted with a biphenyl group at position 2 and phenyl at position 4. The biphenyl moiety enhances conjugation, improving fluorescence but limiting solubility .

- 2-(3-Iodophenyl)-5-phenyloxazole (4e) : An iodo-substituted derivative with a yield of 79% in synthesis, highlighting the impact of halogens on reactivity .

Physicochemical Properties

Notes:

Spectroscopic and Functional Properties

- Fluorescence : BPO and PPO are used as fluors in liquid scintillators due to extended conjugation, whereas the azidomethyl group in this compound may quench fluorescence but enhance reactivity .

- UV/Vis Absorption : Benzoxadiazole derivatives (e.g., 4-azidomethyl-benzoxadiazole) show distinct absorption spectra, suggesting that azide substituents significantly alter electronic properties .

Preparation Methods

Nucleophilic Substitution of Halomethyl Oxazole Precursors

The most direct and commonly employed method to prepare 2-(Azidomethyl)-5-phenyloxazole involves the nucleophilic substitution of a halomethyl-substituted 5-phenyloxazole with sodium azide (NaN₃). This reaction proceeds as follows:

- Starting Material: 2-(Halomethyl)-5-phenyloxazole, where the halogen is typically chlorine or bromine.

- Reagent: Sodium azide, which acts as a nucleophile.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred to enhance nucleophilicity and reaction rates.

- Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to achieve complete substitution.

- Mechanism: The azide ion displaces the halogen via an SN2 reaction, yielding the azidomethyl-substituted oxazole.

This method is efficient and widely used for preparing azidomethyl oxazole derivatives due to its straightforwardness and relatively mild conditions. Purification typically involves crystallization or chromatographic techniques to isolate the pure azide compound.

| Parameter | Details |

|---|---|

| Starting material | 2-(Halomethyl)-5-phenyloxazole |

| Nucleophile | Sodium azide (NaN₃) |

| Solvent | DMSO, acetonitrile |

| Temperature | Room temperature to moderate heating |

| Reaction type | Nucleophilic substitution (SN2) |

| Purification | Crystallization, chromatography |

This approach is supported by synthetic protocols for related azidomethyl oxazole derivatives, such as 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole, which follow similar reaction conditions and mechanisms.

Conventional Oxazole Synthesis Followed by Functionalization

Prior to azidomethyl substitution, the oxazole core with the phenyl substituent at the 5-position can be synthesized using classical oxazole synthetic methods, including:

- Robinson-Gabriel Synthesis: Cyclodehydration of acylaminoketones to form 2,5-disubstituted oxazoles.

- Fischer Oxazole Synthesis: Reaction of cyanohydrins with aromatic aldehydes under acidic conditions.

- van Leusen Synthesis: One-step reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions to yield 5-substituted oxazoles.

- Bredereck Reaction: Reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles.

- Cycloisomerization and Erlenmeyer-Polchl Reactions: Alternative methods for substituted oxazole rings.

After obtaining the 2-(halomethyl)-5-phenyloxazole intermediate via these methods or their modifications, the azide substitution step can be performed as described above.

Green and Modern Synthetic Approaches

Recent advances emphasize green chemistry approaches to synthesize oxazole derivatives, which may be adapted for this compound:

- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields in oxazole ring formation and functionalization.

- Use of Ionic Liquids and Deep Eutectic Solvents: Reduce hazardous solvent use and enhance reaction efficiency.

- Catalyst-Assisted Cyclizations: Employ palladium or other metal catalysts for selective oxazole formation.

While these methods primarily focus on oxazole ring synthesis, they can be integrated with azidation steps to produce azidomethyl-substituted oxazoles with improved environmental and economic profiles.

Industrial Scale Considerations

Industrial production of this compound likely follows the nucleophilic substitution route on halomethyl precursors but scaled up with:

- Controlled reaction conditions to maximize yield and purity.

- Purification steps such as crystallization, distillation, and chromatography.

- Quality control to meet specification standards.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution with NaN₃ | Halomethyl oxazole + NaN₃ in DMSO/acetonitrile, room temp. to mild heat | Simple, high yield, mild conditions | Requires halomethyl precursor |

| Robinson-Gabriel Synthesis | Cyclodehydration of acylaminoketones to 2,5-disubstituted oxazoles | Established, moderate yield | Multi-step, harsh reagents |

| Fischer Oxazole Synthesis | Cyanohydrin + aromatic aldehyde under acidic conditions | Mild conditions | Limited substrate scope |

| van Leusen Synthesis | Aldehyde + TosMIC under basic conditions | One-step, mild | TosMIC availability and cost |

| Microwave-Assisted Synthesis | Microwave irradiation to accelerate oxazole formation and functionalization | Faster, greener, higher yields | Requires specialized equipment |

| Industrial Scale Production | Scale-up of nucleophilic substitution with purification steps | High purity, reproducibility | Requires optimization for scale |

Q & A

Q. Basic

- Reverse-phase HPLC : Effective for purity assessment using columns like Newcrom R1 under isocratic conditions .

- Thin-layer chromatography (TLC) with fluorometric detection : Sensitive for tracking reaction progress using pretreating agents like 2-(1-naphthalenyl)-5-phenyloxazole .

- NMR spectroscopy : Critical for structural confirmation, as demonstrated in multistep synthesis workflows (e.g., ¹H/¹³C NMR for azide and oxazole moieties) .

How can researchers optimize the synthesis of this compound to avoid decomposition of intermediates?

Advanced

Optimization strategies include:

- Continuous flow reactors : Eliminate isolation of unstable intermediates like 2-(bromomethyl)oxazoles by performing azide substitution in situ, reducing decomposition risks .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during nucleophilic substitution .

- Temperature control : Elevated temperatures (40–60°C) improve reaction rates but must be balanced against thermal instability of intermediates .

What factors contribute to yield discrepancies in the synthesis of this compound when using different aryl substrates?

Advanced

Yield variations arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on aryl rings hinder cyclization, leading to trace yields, while electron-donating groups (e.g., methyl) improve outcomes .

- Steric hindrance : Bulky substituents at reactive sites reduce accessibility for cycloaddition or substitution .

- Reagent compatibility : Phosphorus oxychloride vs. sulfuric acid in cyclization reactions can alter yields by 20–30% due to differing protonation mechanisms .

How does the choice of solvent and catalyst impact the efficiency of cycloaddition reactions involving this compound?

Q. Advanced

- Solvent polarity : Polar solvents (e.g., DMF) enhance azide reactivity in Huisgen cycloaddition by stabilizing transition states .

- Catalyst systems : Copper(I) catalysts accelerate azide-alkyne cycloaddition (CuAAC), but ligand choice (e.g., TBTA) prevents catalyst deactivation in aqueous media .

- Protonation effects : Quantum-chemical studies show protonation at the oxazole nitrogen alters fluorescence properties, influencing applications in bioimaging .

What are the recommended protocols for handling and storing this compound to ensure stability during experimental workflows?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent azide degradation .

- Handling : Use cold, anhydrous solvents during reactions to minimize unintended side reactions (e.g., hydrolysis) .

- Safety : Avoid exposure to heavy metals or strong acids, which can trigger explosive decomposition of azide groups .

How can researchers resolve contradictions in reported fluorescence properties of this compound derivatives?

Q. Advanced

- Protonation state analysis : Fluorescence shifts in acidic vs. neutral media due to protonation at the oxazole nitrogen; use pH-controlled spectroscopy to validate .

- Solvent polarity effects : Compare emission spectra in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents to isolate environmental impacts .

- Computational modeling : Employ density functional theory (DFT) to simulate excited-state behavior and reconcile experimental discrepancies .

What methodologies are recommended for tracking azide conversion in real-time during synthesis?

Q. Advanced

- In-situ IR spectroscopy : Monitor the characteristic azide peak (~2100 cm⁻¹) to quantify reaction progress .

- Flow NMR : Integrate with continuous reactors for real-time structural analysis without interrupting synthesis .

- Fluorescent tagging : Use alkyne-functionalized probes for click chemistry-based detection of residual azides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.